molecular formula C11H15N3O2 B4066591 1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Cat. No.: B4066591
M. Wt: 221.26 g/mol
InChI Key: CZUWBURUNWVPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridin-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic ring system, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.

Comparison with Similar Compounds

  • 1-(PYRIDIN-2-YL)BUTAN-1-ONE
  • 1-(PYRIDIN-3-YL)BUTAN-1-ONE

Comparison: Compared to similar compounds, 1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE exhibits unique structural features and biological activities. The presence of the pyrazolo[3,4-b]pyridine core and specific substituents contribute to its distinct chemical properties and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-butan-2-yl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-4-7(3)14-10-9(11(16)13-14)6(2)5-8(15)12-10/h5,7H,4H2,1-3H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUWBURUNWVPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=O)N2)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Reactant of Route 2
Reactant of Route 2
1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Reactant of Route 3
Reactant of Route 3
1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Reactant of Route 4
Reactant of Route 4
1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Reactant of Route 5
Reactant of Route 5
1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Reactant of Route 6
Reactant of Route 6
1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.